
D-Gluconic acid, delta-lactone
Overview
Description
D-Gluconic acid, delta-lactone (GDL), also known as glucono-δ-lactone (CAS 90-80-2), is a cyclic ester of D-gluconic acid. Its molecular formula is C₆H₁₀O₆, with a molar mass of 178.14 g/mol. GDL is a white crystalline powder that hydrolyzes in aqueous solutions to form gluconic acid, establishing an equilibrium between the lactone (55–66%) and acid forms . This property makes it a versatile acidulant in food applications (E575), where it provides gradual acidification in products like tofu, dairy, and baked goods . Industrially, GDL is synthesized via catalytic cyclization of D-gluconic acid using molecular sieves like MCM-41, achieving yields >90% under optimized conditions .
Preparation Methods
Chemical Oxidation of D-Glucose
Reaction Mechanism and Process Optimization
The oxidation of D-glucose using hydrogen peroxide (H₂O₂) under controlled conditions is a well-established method. In this process, D-glucose undergoes oxidation to form gluconic acid, which subsequently undergoes intramolecular dehydration to yield GdL . Key parameters include temperature, H₂O₂ concentration, and reaction time.
For instance, Patent CN102432572A details a multi-step oxidation process where D-glucose reacts with H₂O₂ (75% concentration) at temperatures ranging from 20°C to 70°C . The reaction is conducted in a stirred reactor, with H₂O₂ added incrementally to minimize side reactions. Post-reaction, the mixture is cooled to 12–18°C to precipitate by-products like benzoic acid, followed by vacuum concentration (80–87°C, -0.08 to -0.12 MPa) to facilitate lactonization .
Table 1: Optimization of Chemical Oxidation Parameters (Patent CN102432572A)
Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
---|---|---|---|---|
Temperature (°C) | 60 | 20 | 30 | 45 |
H₂O₂ (g, 75%) | 210 | 210 | 387 | 208 |
Reaction Time (hr) | 4 | 10 | 6 | 10 |
Yield (%) | 90.11 | 90.3 | 97.13 | 96.85 |
Purity (%) | 99.53 | 99.58 | 99.56 | 99.66 |
This method achieves yields exceeding 90% and purity >99.5%, making it suitable for industrial-scale production .
Fermentation Using Aspergillus niger
Microbial Oxidation and Downstream Processing
Fermentation leverages the glucose oxidase enzyme from Aspergillus niger to oxidize D-glucose to gluconic acid, which is then converted to GdL via dehydration . The USDA highlights this as the predominant method due to its alignment with organic production standards and scalability .
Critical steps include:
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Strain Cultivation : A. niger is cultured in glucose-rich media under aerobic conditions (pH 5.5–6.5, 30°C).
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Oxidation : Glucose oxidase catalyzes D-glucose oxidation, yielding gluconic acid.
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Lactonization : The acid is concentrated under reduced pressure (70–90°C) to form GdL .
Table 2: Fermentation Parameters and Outcomes
Parameter | Optimal Range |
---|---|
Glucose Concentration | 100–200 g/L |
Fermentation Time | 24–48 hr |
Temperature | 28–32°C |
Final Yield | 85–92% |
Purity | 98–99% |
Genetic engineering has enhanced glucose oxidase activity, with cloned genes improving yields by 15–20% . However, fermentation requires stringent sterility and longer processing times compared to chemical methods.
Hydrolysis and Continuous Ion Exchange
Industrial-Scale Purification
Patent CN104447653A introduces a hydrolysis reactor coupled with a continuous ion exchange system to refine GdL . Gluconic acid hydrolysate undergoes ion exchange to remove cations (e.g., Ca²⁺, Mg²⁺), followed by reverse osmosis concentration (85°C, -0.1 MPa) and crystallization .
Key advantages include:
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Reduced By-Products : Continuous ion exchange minimizes impurities, achieving purity >99.5%.
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Energy Efficiency : Reverse osmosis lowers energy consumption by 30% compared to traditional evaporation.
Table 3: Hydrolysis-Ion Exchange Process Metrics
Step | Conditions | Outcome |
---|---|---|
Ion Exchange | pH 2.5–3.0, 25°C | 98% cation removal |
Reverse Osmosis | 85°C, -0.1 MPa | 60% concentration |
Crystallization | 12–15°C, 8 hr | 94% yield |
This method is favored for high-purity GdL required in pharmaceuticals .
Comparative Analysis of Preparation Methods
Yield and Purity
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Chemical Oxidation : Highest yield (97.13%) and purity (99.66%) but requires precise control of H₂O₂ addition .
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Fermentation : Eco-friendly but lower yield (92%) due to microbial growth constraints .
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Hydrolysis-Ion Exchange : Balances yield (94%) and purity (99.5%) with lower energy input .
Industrial Applicability
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Chemical methods dominate large-scale production due to speed and reproducibility.
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Fermentation remains critical for organic-certified GdL.
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Hydrolysis-ion exchange is emerging for niche high-purity applications.
Chemical Reactions Analysis
Types of Reactions
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Hydrolysis: : D-Gluconic acid, delta-lactone spontaneously hydrolyzes to form gluconic acid in the presence of water . [ \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{12}\text{O}_7 ]
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Oxidation: : It can undergo further oxidation to form other derivatives, such as 6-phospho-D-gluconate .
Common Reagents and Conditions
Water: For hydrolysis reactions.
Enzymes: Such as glucose oxidase for oxidation reactions.
Major Products
Gluconic acid: Formed through hydrolysis.
6-Phospho-D-gluconate: Formed through enzymatic oxidation.
Scientific Research Applications
Chemical Properties and Production
GDL is produced primarily through the aerobic oxidation of glucose using the enzyme glucose oxidase. The reaction generates hydrogen peroxide alongside GDL:
In aqueous solutions, GDL can hydrolyze back to gluconic acid, establishing an equilibrium between the two forms. This property is crucial for its applications as it allows GDL to act as a mild acidulant while being pH-neutral in its solid state .
Food Industry Applications
- Leavening Agent : GDL is utilized as a slow-acting leavening agent in baking. Its delayed reaction is particularly beneficial for refrigerated or frozen dough products, allowing for controlled fermentation and improved texture in baked goods such as cookies and cakes .
- Coagulant in Tofu Production : GDL serves as a coagulant in tofu manufacturing, particularly in silken tofu. It helps achieve a creamy texture while extending shelf life by reducing microbial fermentation .
- Acidifier and Chelating Agent : In dairy products like cottage cheese and feta, GDL acts as an acidifier that facilitates a gradual pH reduction, enhancing flavor and texture. Additionally, its chelating properties allow it to bind metal ions, improving the stability of food products .
- Curing Agent : GDL is applied in processed meats as a curing agent. Its ability to lower pH aids in flavor development and preservation .
Pharmaceutical Applications
GDL has been investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels upon hydrolysis. The slow release of active pharmaceutical ingredients (APIs) from these hydrogels can enhance therapeutic efficacy while minimizing side effects .
Biotechnology Applications
In biotechnology, GDL is explored for its role in fermentation processes. For instance, certain yeast strains can ferment GDL into ethanol and carbon dioxide under specific conditions, showcasing its potential as a substrate for bioethanol production .
Case Study 1: Tofu Production
A study demonstrated that using GDL in tofu production resulted in a product with superior texture and extended shelf life compared to traditional coagulants like magnesium chloride. The application of GDL minimized microbial growth during storage, making it favorable for commercial tofu production .
Case Study 2: Bakery Products
Research on the use of GDL in premium cookies showed that incorporating GDL improved dough handling properties and final product quality. The cookies exhibited enhanced flavor profiles and softer textures due to the controlled fermentation process facilitated by GDL .
Mechanism of Action
D-Gluconic acid, delta-lactone exerts its effects primarily through hydrolysis to gluconic acid, which lowers the pH of the surrounding environment . This acidification process is crucial in various applications, such as food preservation and gel formation. The compound is metabolized to 6-phospho-D-gluconate, which plays a role in metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Analogs
(a) D-Gluconic Acid (CAS 526-95-4)
- Structural Relationship : GDL and D-gluconic acid interconvert in aqueous solutions. The equilibrium depends on pH and temperature, with GDL hydrolyzing to gluconic acid over time .
- Applications : While GDL is used for controlled acidification, D-gluconic acid is employed in cleaning agents and as a chelator in food and pharmaceuticals.
- Toxicity : Both compounds are classified as Generally Recognized as Safe (GRAS) by regulatory bodies like the FDA .
(b) Gluconate Salts (Sodium, Potassium, Calcium)
- Examples : Sodium gluconate (CAS 527-07-1), potassium gluconate (CAS 299-27-4).
- Behavior in Solution : These salts dissociate into gluconate anions and cations under physiological and environmental conditions, mirroring the bioavailability of GDL and gluconic acid .
- Uses : Primarily utilized as stabilizers, chelators, and mineral supplements.
Table 1: Key Properties of GDL and Related Compounds
Property | GDL | D-Gluconic Acid | Sodium Gluconate |
---|---|---|---|
CAS No. | 90-80-2 | 526-95-4 | 527-07-1 |
Structure | Cyclic ester | Linear acid | Ionic salt |
Solubility | Hydrolyzes in water | Highly water-soluble | Highly water-soluble |
Primary Use | Food acidulant | Industrial chelator | Food additive, cement retardant |
Regulatory Status | GRAS (FDA) | GRAS (FDA) | GRAS (FDA) |
Other Aldonic Acid Derivatives
(a) Sodium Glucoheptonate (7-Carbon Aldonate)
- Structural Difference : Contains seven carbons compared to GDL’s six.
- EPA Designation : Used as an analog for environmental hazard assessments due to structural and functional similarities .
(b) D-Arabinonic Acid (5-Carbon Aldonate)
- Comparison : Shorter carbon chain limits its use in applications requiring larger molecular chelation.
Lactones with Varied Ring Sizes
(a) Gamma-Lactone of D-Gluconic Acid
- Ring Size : 5-membered (vs. GDL’s 6-membered delta-lactone).
- Equilibrium : May coexist with GDL in solution but is less prevalent .
(b) L-Galactono-gamma-Lactone
- Biological Role: Key intermediate in vitamin C biosynthesis. Enzymes like L-Galactono-g-lactone dehydrogenase show specificity for this lactone, highlighting structural constraints in biological systems .
Table 2: Comparison of Lactone Derivatives
Functional Analogs in Food Industry
(a) Citric Acid (E330)
- Acidity : Citric acid has ~3× the sourness of GDL.
- Metabolism : Citric acid enters the Krebs cycle, whereas GDL is metabolized to glucose, providing caloric value .
(b) Ascorbic Acid (Vitamin C)
- Role: Antioxidant vs. GDL’s acidification. No structural similarity but overlapping use in food preservation.
Environmental and Toxicological Profiles
- EPA Assessment: GDL and its analogs (e.g., sodium gluconate) exhibit low environmental persistence and toxicity. Hydrolysis products are non-bioaccumulative .
- Biodegradation : Rapidly broken down in water and soil, minimizing ecological impact .
Biological Activity
D-Gluconic acid, delta-lactone (GDL) is a cyclic ester derived from D-gluconic acid, exhibiting various biological activities that make it significant in food science, biochemistry, and potential therapeutic applications. This article explores the biological properties of GDL, including its metabolic pathways, antioxidant capabilities, enzyme inhibition effects, and applications in food and medicine.
GDL is produced through the aerobic oxidation of glucose, primarily by the enzyme glucose oxidase, resulting in the formation of hydrogen peroxide alongside GDL. In aqueous solutions, GDL exists in equilibrium with its hydrolyzed form, gluconic acid:
This equilibrium is influenced by factors such as temperature and pH; higher temperatures and elevated pH levels accelerate hydrolysis . GDL is metabolized to 6-phospho-D-gluconate, which serves as an energy source comparable to glucose .
Antioxidant Activity
GDL exhibits significant antioxidant properties. It acts as a free radical scavenger, protecting cells from oxidative stress. Studies indicate that GDL can reduce oxidative damage in various biological systems by neutralizing reactive oxygen species (ROS) .
Enzyme Inhibition
One notable biological activity of GDL is its ability to inhibit specific enzymes. For instance, it is a complete inhibitor of amygdalin beta-glucosidase at concentrations as low as 1 mM. This inhibition can affect metabolic pathways involving glycosides and may have implications for dietary management of certain conditions .
Chelating Properties
GDL functions as an effective chelating agent due to its ability to bind metal ions. This property is beneficial in various applications, including food preservation and medicinal formulations where metal ion control is critical . The binding capacity stems from the hydroxyl groups present in its structure, which interact with positively charged metal ions.
Applications in Food Science
GDL is widely used in the food industry for its functional properties:
- Acidulant : It lowers pH levels in food products, enhancing flavor profiles while maintaining safety.
- Leavening Agent : In baking, GDL acts similarly to baking powder by releasing carbon dioxide when hydrated.
- Preservation : Its antioxidant and antimicrobial properties help extend the shelf life of food products .
1. Antioxidant Effects on Cellular Models
A study conducted on human cell lines demonstrated that GDL supplementation significantly reduced markers of oxidative stress compared to control groups. The reduction in lipid peroxidation and increased levels of endogenous antioxidants were noted .
2. Enzyme Inhibition in Gastrointestinal Health
Research exploring the effects of GDL on digestive enzymes found that it inhibited beta-galactosidase activity in Escherichia coli, suggesting potential applications in managing lactose intolerance by reducing lactose digestion .
Summary of Research Findings
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing D-gluconic acid delta-lactone (GDL), and how do reaction conditions influence yield?
GDL is synthesized via oxidation of D-glucose using bromine water or enzymatic/microbial pathways, followed by crystallization from aqueous gluconic acid solutions . Advanced catalytic methods, such as molecular sieve MCM-41, optimize yield (up to 90.39%) under conditions of 80°C, 2 hours, and 30% catalyst dosage . Hydrolysis equilibrium between GDL and gluconic acid (55–66%) in aqueous solutions is pH- and temperature-dependent .
Q. How can researchers quantify GDL and monitor its hydrolysis kinetics in experimental settings?
Enzymatic assay kits (e.g., Megazyme’s) enable specific measurement of GDL and gluconic acid in complex matrices like food or biological samples using NADH-coupled reactions, validated by ISO/DIN standards . HPLC with refractive index detection or NMR spectroscopy are preferred for real-time monitoring of hydrolysis equilibria .
Q. What standardized methods exist for assessing GDL purity and detecting contaminants?
USP monographs outline protocols for lead content testing (limit: 0.001%) via atomic absorption spectroscopy and reducing substance assays using iodometric titration . Crystallization validation (melting point: 195–200°C) and FTIR/spectrophotometric methods confirm structural integrity .
Advanced Research Questions
Q. How do catalytic mechanisms of molecular sieves (e.g., MCM-41) enhance GDL synthesis efficiency compared to traditional methods?
MCM-41’s mesoporous structure increases surface area and acid site accessibility, facilitating glucose oxidation and lactonization. Recycling studies show stable catalytic activity over multiple cycles, reducing costs . Comparative analyses with enzymatic routes highlight trade-offs in reaction rate (faster with catalysts) versus specificity (higher with enzymes) .
Q. What metabolic pathways are implicated in GDL absorption and excretion, and how do these inform safety assessments?
Rodent studies using ¹⁴C-labeled GDL indicate rapid intestinal absorption, with distribution in aqueous compartments and excretion via urine/feces within 24 hours. Metabolism involves gluconic acid conversion to glucose via the pentose phosphate pathway, supported by QSAR predictions of metabolite profiles (e.g., galactaric acid, glucuronic acid) . Chronic toxicity studies (e.g., JECFA evaluations) confirm low bioaccumulation risk at FDA-approved usage levels .
Q. How can researchers resolve contradictions in reported hydrolysis rates of GDL under varying experimental conditions?
Discrepancies arise from pH, temperature, and matrix effects (e.g., ionic strength in food vs. aqueous solutions). Kinetic modeling using Arrhenius equations and NMR-based equilibrium studies clarify rate constants (e.g., t₁/₂ ~30 min at pH 7, 25°C) . Advanced techniques like stopped-flow spectrophotometry improve temporal resolution for rapid hydrolysis events .
Q. What role does GDL play in non-food applications, such as biodegradable materials or drug delivery systems?
GDL’s pH-responsive hydrolysis enables its use as a trigger in controlled-release formulations (e.g., hydrogel crosslinking). In material science, it serves as a green precursor for polylactones, with studies optimizing thermal stability (decomposition ~153°C) and solubility profiles .
Q. Methodological Guidance
Q. What strategies are recommended for optimizing GDL synthesis protocols for reproducibility?
- Catalyst selection : Prioritize recyclable catalysts (e.g., MCM-41) to reduce waste .
- Reaction monitoring : Use inline pH probes and HPLC to track lactonization .
- Purification : Recrystallization from ethanol/water mixtures minimizes impurities .
Q. How should researchers design studies to evaluate GDL’s interaction with biomolecules (e.g., proteins, polysaccharides)?
Employ isothermal titration calorimetry (ITC) to quantify binding affinities and circular dichroism (CD) to assess conformational changes in proteins. For polysaccharides, monitor esterification kinetics via FTIR or MALDI-TOF .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist on GDL’s thermodynamic stability in aqueous solutions?
Variations in experimental setups (e.g., buffer composition, ionic strength) alter equilibrium constants. NIST data (ΔcH°solid = -2533.8 ± 3.3 kJ/mol) provide a reference, but metastable lactone forms in supersaturated solutions may skew results . Meta-analyses using COSMO-RS simulations improve predictability across conditions .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQVHQSTUBQQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859158 | |
Record name | 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | D-Gluconic acid, .delta.-lactone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
54910-68-8, 7506-65-2, 90-80-2 | |
Record name | D-Gluconic acid, delta-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galactonic acid, 8CI, | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC34393 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Gluconic acid, .delta.-lactone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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